molecular formula C30H58O2Sn B1611767 Tributyltin linoleate CAS No. 24124-25-2

Tributyltin linoleate

Cat. No.: B1611767
CAS No.: 24124-25-2
M. Wt: 569.5 g/mol
InChI Key: SFDCESVOFOYWTJ-YLLHCXABSA-M
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Tributyltin linoleate is an organotin compound, specifically a derivative of tributyltin, which is known for its biocidal properties. Organotin compounds consist of tin atoms bonded to organic groups. This compound is used primarily as a biocide, particularly in antifouling paints to prevent the growth of marine organisms on ship hulls .

Preparation Methods

Tributyltin linoleate can be synthesized through the reaction of tributyltin oxide with linoleic acid. The reaction typically occurs under reflux conditions in an organic solvent such as toluene. The general reaction is as follows:

(C4H9)3SnOH+C18H32O2(C4H9)3SnO2C18H31+H2O(C_4H_9)_3SnOH + C_{18}H_{32}O_2 \rightarrow (C_4H_9)_3SnO_2C_{18}H_{31} + H_2O (C4​H9​)3​SnOH+C18​H32​O2​→(C4​H9​)3​SnO2​C18​H31​+H2​O

In industrial settings, this compound is produced by reacting tributyltin chloride with sodium linoleate in an aqueous medium. This method is preferred for large-scale production due to its efficiency and cost-effectiveness .

Chemical Reactions Analysis

Tributyltin linoleate undergoes several types of chemical reactions, including:

    Oxidation: this compound can be oxidized to form tributyltin oxide and linoleic acid. This reaction is typically carried out using oxidizing agents such as hydrogen peroxide.

    Hydrolysis: In the presence of water, this compound hydrolyzes to form tributyltin hydroxide and linoleic acid.

    Substitution: this compound can undergo substitution reactions where the linoleate group is replaced by other anions such as chloride or acetate.

Common reagents used in these reactions include hydrogen peroxide for oxidation and water for hydrolysis. The major products formed from these reactions are tributyltin oxide, tributyltin hydroxide, and linoleic acid .

Scientific Research Applications

Tributyltin linoleate has several scientific research applications:

Mechanism of Action

Tributyltin linoleate exerts its biocidal effects primarily through interactions with the nuclear retinoid-X receptor and peroxisome proliferator-activated receptor gamma. These interactions disrupt various metabolic and developmental pathways in organisms. The compound also affects the cellular membrane integrity of marine organisms, leading to their death .

Comparison with Similar Compounds

Tributyltin linoleate is one of several tributyltin derivatives, including tributyltin oxide, tributyltin chloride, and tributyltin fluoride. Compared to these compounds, this compound is unique due to its specific application in antifouling paints and its interaction with linoleic acid, which may impart different biological properties.

Similar compounds include:

This compound stands out due to its specific use in marine applications and its unique chemical structure involving linoleic acid.

Properties

IUPAC Name

tributylstannyl (9Z,12Z)-octadeca-9,12-dienoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H32O2.3C4H9.Sn/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18(19)20;3*1-3-4-2;/h6-7,9-10H,2-5,8,11-17H2,1H3,(H,19,20);3*1,3-4H2,2H3;/q;;;;+1/p-1/b7-6-,10-9-;;;;
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SFDCESVOFOYWTJ-YLLHCXABSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCC=CCC=CCCCCCCCC(=O)O[Sn](CCCC)(CCCC)CCCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCC/C=C\C/C=C\CCCCCCCC(=O)O[Sn](CCCC)(CCCC)CCCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C30H58O2Sn
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID3047506
Record name Tributyltin linoleate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID3047506
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

569.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

24124-25-2
Record name Tributyltin linoleate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=24124-25-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Tributyltin linoleate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0024124252
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Tributyltin linoleate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID3047506
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (Z,Z)-tributyl(octadeca-9,12-dienoyloxy)stannane
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.041.826
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name TRIBUTYLTIN LINOLEATE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/0SDG05MN76
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Tributyltin linoleate
Reactant of Route 2
Reactant of Route 2
Tributyltin linoleate
Reactant of Route 3
Reactant of Route 3
Tributyltin linoleate
Reactant of Route 4
Reactant of Route 4
Tributyltin linoleate
Reactant of Route 5
Reactant of Route 5
Tributyltin linoleate
Reactant of Route 6
Reactant of Route 6
Tributyltin linoleate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.